![molecular formula C9H8ClN3O2S B2740398 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 865543-65-3](/img/structure/B2740398.png)
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
The compound seems to be a derivative of 5-chlorothiophen-2-yl)methanamine . This compound is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of the related compound (5-Chlorothiophen-2-yl)methanamine has been reported . Its molecular weight is 147.63 .Physical And Chemical Properties Analysis
The related compound (5-Chlorothiophen-2-yl)methanamine has a molecular weight of 147.63 . It is a liquid at room temperature .Scientific Research Applications
- Conclusion : N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide derivatives hold potential as anti-inflammatory agents .
- Related Compound : Another derivative, (5-chlorothiophen-2-yl)methanamine hydrochloride, is relevant in drug development .
Anti-Inflammatory Agents
(5-Chlorothiophen-2-yl)methanamine Hydrochloride
Computational Simulations
Safety and Hazards
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-2-7(14)11-9-13-12-8(15-9)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXXDDWIJBBAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
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